molecular formula C21H21FN2O3 B4387866 2-(4-Fluorophenyl)-3,5-dimethyl-4-oxido-6-(4-propoxyphenyl)pyrazin-1-ium 1-oxide

2-(4-Fluorophenyl)-3,5-dimethyl-4-oxido-6-(4-propoxyphenyl)pyrazin-1-ium 1-oxide

Cat. No.: B4387866
M. Wt: 368.4 g/mol
InChI Key: LKBAZLDMDWJBMG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3,5-dimethyl-4-oxido-6-(4-propoxyphenyl)pyrazin-1-ium 1-oxide is a synthetic organic compound belonging to the pyrazine family This compound is characterized by its unique structure, which includes fluorophenyl and propoxyphenyl groups attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-3,5-dimethyl-4-oxido-6-(4-propoxyphenyl)pyrazin-1-ium 1-oxide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of substituents: The fluorophenyl and propoxyphenyl groups are introduced via substitution reactions, often using halogenated precursors and nucleophilic aromatic substitution.

    Oxidation: The final step involves the oxidation of the pyrazine ring to form the 1,4-dioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-3,5-dimethyl-4-oxido-6-(4-propoxyphenyl)pyrazin-1-ium 1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation states or degradation products.

    Reduction: Reduction reactions can convert the dioxide to its corresponding pyrazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogenated compounds, organometallic reagents, and strong bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides or cleavage products, while reduction can produce the corresponding pyrazine derivative.

Scientific Research Applications

2-(4-Fluorophenyl)-3,5-dimethyl-4-oxido-6-(4-propoxyphenyl)pyrazin-1-ium 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-3,5-dimethyl-4-oxido-6-(4-propoxyphenyl)pyrazin-1-ium 1-oxide involves its interaction with specific molecular targets. The fluorophenyl and propoxyphenyl groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The pyrazine ring can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethyl-3-phenyl-5-(4-propoxyphenyl)pyrazine 1,4-dioxide: Similar structure but lacks the fluorophenyl group.

    2-(4-chlorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide: Chlorine substituent instead of fluorine.

    2-(4-methylphenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide: Methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-3,5-dimethyl-4-oxido-6-(4-propoxyphenyl)pyrazin-1-ium 1-oxide imparts unique chemical and physical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-3,5-dimethyl-4-oxido-6-(4-propoxyphenyl)pyrazin-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-4-13-27-19-11-7-17(8-12-19)21-15(3)23(25)14(2)20(24(21)26)16-5-9-18(22)10-6-16/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBAZLDMDWJBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=C(N(C(=C([N+]2=O)C3=CC=C(C=C3)F)C)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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